molecular formula C11H14O3 B12122919 2-Hydroxy-2-phenyl-butyric acid methyl ester

2-Hydroxy-2-phenyl-butyric acid methyl ester

Cat. No.: B12122919
M. Wt: 194.23 g/mol
InChI Key: UBRWRMHONGHPLV-UHFFFAOYSA-N
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Description

2-Hydroxy-2-phenyl-butyric acid methyl ester is an organic compound with the molecular formula C11H14O3. It is a derivative of butyric acid, where the hydrogen atom at the second carbon is replaced by a hydroxyl group and a phenyl group, and the carboxyl group is esterified with methanol. This compound is known for its applications in organic synthesis and various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-phenyl-butyric acid methyl ester can be achieved through several methods. One common approach involves the esterification of 2-Hydroxy-2-phenyl-butyric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-phenyl-butyric acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: Formation of 2-oxo-2-phenyl-butyric acid methyl ester.

    Reduction: Formation of 2-hydroxy-2-phenyl-butanol.

    Substitution: Formation of 2-chloro-2-phenyl-butyric acid methyl ester.

Scientific Research Applications

2-Hydroxy-2-phenyl-butyric acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-phenyl-butyric acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-phenyl-butyric acid: The non-esterified form of the compound.

    2-Hydroxy-2-phenyl-butanol: The reduced form of the ester.

    2-Chloro-2-phenyl-butyric acid methyl ester: A substituted derivative.

Uniqueness

2-Hydroxy-2-phenyl-butyric acid methyl ester is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-hydroxy-2-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-3-11(13,10(12)14-2)9-7-5-4-6-8-9/h4-8,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRWRMHONGHPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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